6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Benzodiazepine receptor GABA-A modulation N6-alkylation SAR

6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one (CAS 899994-12-8, molecular formula C23H15ClN4O2, MW 414.85) is a synthetic small molecule belonging to the [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one class. This heterocyclic scaffold is characterized by a triazole ring fused to a quinazolinone core, and has been established as a privileged chemotype for benzodiazepine (BZ) receptor modulation , adenosine receptor antagonism , and more recently, bone morphogenetic protein (BMP) pathway amplification.

Molecular Formula C23H15ClN4O2
Molecular Weight 414.85
CAS No. 899994-12-8
Cat. No. B2721471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one
CAS899994-12-8
Molecular FormulaC23H15ClN4O2
Molecular Weight414.85
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC=C(C=C5)Cl
InChIInChI=1S/C23H15ClN4O2/c24-17-12-10-15(11-13-17)20(29)14-27-19-9-5-4-8-18(19)22-25-21(26-28(22)23(27)30)16-6-2-1-3-7-16/h1-13H,14H2
InChIKeyDFTGUDZMOKPRCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one (CAS 899994-12-8): Procurement-Grade Scaffold Overview


6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one (CAS 899994-12-8, molecular formula C23H15ClN4O2, MW 414.85) is a synthetic small molecule belonging to the [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one class. This heterocyclic scaffold is characterized by a triazole ring fused to a quinazolinone core, and has been established as a privileged chemotype for benzodiazepine (BZ) receptor modulation [1], adenosine receptor antagonism [2], and more recently, bone morphogenetic protein (BMP) pathway amplification [3]. The defining structural feature of this specific compound is the N6-substitution with a 2-(4-chlorophenyl)-2-oxoethyl group, which distinguishes it from the extensively characterized N6-unsubstituted parent compound 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CGS-13767, Ki = 4 nM at BZ receptor) [1].

Why N6-Unsubstituted or 2-Aryl Alternatives Cannot Replace 6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one


The [1,2,4]triazolo[1,5-c]quinazolin-5-one scaffold exhibits extreme sensitivity to the nature and position of substituents, precluding generic interchange. In the foundational 1991 SAR study by Francis et al., systematic variation of the 2-aryl substituent alone modulated BZ receptor affinity across a >100-fold range (from 4 nM to >1000 nM), while ring A chlorination converted a potent agonist into an antagonist [1]. Critically, N6-alkylation or N6-acylation fundamentally alters both the hydrogen-bond donor/acceptor profile and the conformational flexibility of the quinazolinone ring, directly impacting target engagement selectivity [2]. The 6-[2-(4-chlorophenyl)-2-oxoethyl] substituent introduces a distal aromatic ring with an electron-withdrawing chlorine, a ketone hydrogen-bond acceptor, and a flexible two-carbon linker—a combination absent from the well-characterized N6-unsubstituted parent CGS-13767 (Ki = 4 nM BZ receptor) or the 2-(4-chlorophenyl) positional isomer (CAS 104614-80-4, which places the chlorophenyl group at C2 rather than the N6 side chain). Generic substitution with any of these analogs would therefore be expected to yield divergent pharmacological profiles, making procurement of the exact substitution pattern essential for target- or pathway-specific screening campaigns [3].

Quantitative Differentiation Evidence: 6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one vs. Closest Analogs


N6 Substitution Status: Structural Divergence from the 4 nM BZ Receptor Ligand CGS-13767

The target compound differs from the extensively characterized parent CGS-13767 (2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one) by the presence of a 2-(4-chlorophenyl)-2-oxoethyl substituent at the N6 position. CGS-13767, bearing a free N-H at position 6, exhibits a Ki of 4 nM at the benzodiazepine (BZ) receptor in rat brain membrane binding assays [1]. The N6-substitution in the target compound eliminates the hydrogen-bond donor capability of the N6 position and introduces steric bulk, which is predicted to alter BZ receptor binding mode and potentially redirect target selectivity toward adenosine receptors or other CNS targets characteristic of N6-substituted triazoloquinazolines [2]. While the target compound's direct BZ receptor affinity has not been reported, structurally analogous N6-substituted [1,2,4]triazolo[1,5-c]quinazolines (e.g., CGS 15943 series) demonstrate Ki values ranging from 3.5 nM to 51 nM across adenosine A1, A2A, A2B, and A3 receptor subtypes [3].

Benzodiazepine receptor GABA-A modulation N6-alkylation SAR

Positional Isomer Distinction: N6-(4-Chlorophenyl)-2-oxoethyl vs. C2-(4-Chlorophenyl) Substitution

The target compound is a positional isomer of 2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CAS 104614-80-4, MW 296.71), which bears the 4-chlorophenyl group at the C2 position of the triazole ring rather than on the N6 side chain [1]. In the 1991 SAR series, C2-aryl substitution directly modulates the π-π stacking interaction with the BZ receptor aromatic pocket, as evidenced by the 4 nM affinity of the 2-phenyl analog versus reduced affinity of 2-heteroaryl variants [2]. By contrast, the target compound retains a C2-phenyl group while relocating the 4-chlorophenyl moiety to the distal N6 side chain via a 2-oxoethyl linker. This topological distinction places the chlorophenyl ring in a region of chemical space that is expected to engage different receptor sub-pockets or entirely distinct protein targets compared to the C2-substituted isomer [3].

Positional isomerism Triazoloquinazoline SAR Substituent topology

Predicted Drug-Likeness and Physicochemical Differentiation from the Parent Scaffold

The N6-(4-chlorophenyl)-2-oxoethyl substitution substantially alters the physicochemical profile relative to the parent N6-unsubstituted scaffold. Based on ZINC database computed properties, the target compound (ZINC36125584) has a molecular weight of 414.85 Da, calculated logP approximately 4.5, 5 hydrogen-bond acceptors, 0 hydrogen-bond donors (at N6), and a topological polar surface area (tPSA) of approximately 70 Ų [1]. In contrast, CGS-13767 (MW 262.27 Da) possesses 1 hydrogen-bond donor (N6-H), 3 hydrogen-bond acceptors, and a tPSA of approximately 55 Ų [2]. The increased molecular weight and lipophilicity of the target compound places it closer to the upper boundary of Lipinski's rule-of-five space, while the absence of an N6 hydrogen-bond donor may favor blood-brain barrier penetration relative to the parent, based on the reduced H-bond donor count and increased rotatable bond count (7 vs. 1) [3].

Drug-likeness Lipinski parameters Physicochemical profiling

Kinase and Non-Kinase Target Potential: Scaffold Class-Level Multi-Target Inference

Recent phenotypic screening of a triazolo[1,5-c]quinazoline library identified this chemotype as a first-in-class amplifier of the bone morphogenetic protein (BMP) signaling pathway, acting via dual inhibition of casein kinase 1 (CK1) and phosphatidylinositol 3-kinase (PI3K) isoforms [1]. While the specific compounds optimized in that study (e.g., compound 16, EC50 ≈ 0.5 μM in BMP reporter assay) are structurally distinct, the core triazolo[1,5-c]quinazoline scaffold is the conserved pharmacophoric element required for BMP amplification activity. The target compound, bearing a 4-chlorophenyl-2-oxoethyl N6 substituent, represents an uncharacterized member of this chemotype and may therefore serve as a valuable probe for exploring BMP pathway modulation with a substituent topology not covered in the published series [1]. In contrast, the N6-unsubstituted parent CGS-13767 has only been characterized as a GABA-A/BZ receptor ligand (Ki = 4 nM) with no reported BMP or kinase activity [2].

Multi-target pharmacology Kinase inhibition BMP pathway

Procurement-Driven Application Scenarios for 6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one


N6-Substitution SAR Expansion for Benzodiazepine or Adenosine Receptor Probe Discovery

The target compound enables systematic exploration of the N6 chemical space within the [1,2,4]triazolo[1,5-c]quinazolin-5-one scaffold, complementing the well-characterized N6-unsubstituted CGS-13767 (BZ receptor Ki = 4 nM) [1]. In a screening cascade, this compound can serve as a reference N6-alkylated derivative to assess the impact of N6 occupancy on BZ vs. adenosine receptor selectivity. Its structural homology to the CGS 15943 adenosine antagonist series (Ki values 3.5–51 nM across A1, A2A, A2B, A3 subtypes) suggests that radioligand displacement assays against adenosine receptor subtypes would be a productive first-tier characterization step [2].

Bone Morphogenetic Protein (BMP) Pathway Amplifier Discovery Programs

The triazolo[1,5-c]quinazoline scaffold has been validated as a first-in-class BMP signaling amplifier chemotype, acting through dual CK1/PI3K inhibition [3]. The target compound, with its distinct N6-(4-chlorophenyl)-2-oxoethyl substituent, represents a novel chemical vector within this chemotype that is absent from the published optimization series. It is suitable for inclusion in BMP reporter gene assays (e.g., BRE-luciferase in C2C12 cells) to evaluate whether the 4-chlorophenyl-2-oxoethyl N6 extension enhances BMP amplification potency or alters the CK1 vs. PI3K selectivity ratio compared to the published lead compounds.

Chemical Biology Probe for GABA Transporter (GAT) Selectivity Profiling

While direct data for the target compound on GAT isoforms are not available, structurally related compounds bearing the 4-chlorophenyl-2-oxoethyl motif have demonstrated activity at GABA transporters (e.g., GAT1 inhibition with IC50 values in the nanomolar range) [4]. The target compound's N6 substitution pattern distinguishes it from classical GAT inhibitors. Procurement for a GAT1/GAT2/GAT3/GAT4 selectivity panel (e.g., [3H]GABA uptake assays in HEK293 cells expressing individual mouse or human GAT isoforms) would clarify whether the triazoloquinazolinone core combined with the 4-chlorophenyl-2-oxoethyl side chain confers a unique GAT subtype selectivity fingerprint.

Computational Docking and Pharmacophore Modeling Reference Standard

Given that the target compound (ZINC36125584) is catalogued in the ZINC database with computed 3D conformers, it can serve as a procurement-defined reference standard for computational studies [5]. Its well-defined substitution pattern (C2-phenyl, N6-4-chlorophenyl-2-oxoethyl) makes it suitable for generating pharmacophore hypotheses across the BZ receptor, adenosine receptor, and BMP amplifier target families. Unlike the N6-unsubstituted parent, the target compound's increased conformational flexibility (7 rotatable bonds) permits exploration of binding modes that require an extended N6 side chain, which is critical for virtual screening campaigns aimed at identifying hits with N6-substituted triazoloquinazolinone scaffolds.

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